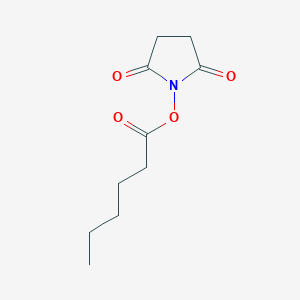

N-(Hexanoyloxy)succinimide

Übersicht

Beschreibung

N-(Hexanoyloxy)succinimide is an organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. It is characterized by its unique structure, which includes a pyrrolidine-2,5-dione moiety attached to a hexanoate chain. This compound is often utilized for its reactivity and ability to form stable derivatives.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(Hexanoyloxy)succinimide typically involves the reaction of 6-aminohexanoic acid with succinic anhydride. This multistep synthesis process results in the formation of the desired compound through a series of chemical reactions . The reaction conditions often require controlled temperatures and the use of organic solvents to facilitate the process.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing automated systems and advanced techniques to ensure consistent quality and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N-(Hexanoyloxy)succinimide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions often result in the formation of new derivatives with modified functional groups .

Wissenschaftliche Forschungsanwendungen

N-(Hexanoyloxy)succinimide is a compound that has garnered attention in various scientific research applications due to its unique chemical properties. This article explores its applications across different fields, including organic synthesis, medicinal chemistry, and materials science.

Building Block for Synthesis

This compound serves as a versatile building block in organic synthesis. It can be employed in the formation of complex molecules through various coupling reactions. Its ability to participate in reactions such as amide bond formation enhances its utility in synthesizing pharmaceuticals and biologically active compounds.

Combinatorial Chemistry

The compound is utilized in combinatorial chemistry to generate libraries of compounds. For instance, it can be incorporated into macrocyclic structures that have potential applications as pharmaceuticals or agrochemicals. The flexibility of this compound allows for the modification of its structure to optimize biological activity .

Holliday Junction Trapping

Recent studies have highlighted the potential of this compound derivatives as Holliday junction-trapping agents. These compounds can inhibit bacterial growth by targeting specific recombination enzymes, making them candidates for new antibiotic development .

Antibacterial Agents

Research indicates that this compound derivatives can act as antibacterial agents by inhibiting key enzymes involved in bacterial DNA recombination processes. This mechanism suggests a promising avenue for developing novel antibiotics that combat resistant strains of bacteria .

Drug Delivery Systems

The compound's surfactant properties make it suitable for use in drug delivery systems. By forming micelles or liposomes, this compound can enhance the solubility and bioavailability of poorly soluble drugs, thereby improving therapeutic outcomes .

Surface Coatings

This compound has been explored for use in polymer coatings that mimic biological surfaces. These coatings can improve the compatibility and performance of medical devices by reducing thrombogenicity and enhancing hemodynamic performance .

Polymerization Initiators

In polymer chemistry, this compound can serve as an initiator for radical polymerization processes, leading to the development of new materials with tailored properties for specific applications, including biomedical devices and smart materials.

Case Study 1: Development of Antibacterial Compounds

A study demonstrated the efficacy of this compound derivatives against Gram-positive and Gram-negative bacteria. The synthesized compounds showed significant inhibition of bacterial growth, indicating their potential as new antimicrobial agents.

Case Study 2: Formulation of Drug Delivery Systems

Research conducted on a formulation incorporating this compound revealed enhanced drug solubility and controlled release profiles, showcasing its effectiveness in improving drug delivery mechanisms.

Wirkmechanismus

The mechanism of action of N-(Hexanoyloxy)succinimide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit calcium currents mediated by Cav 1.2 (L-type) channels, which plays a role in its anticonvulsant activity . Additionally, the compound’s ability to form stable derivatives makes it useful in various biochemical applications.

Vergleich Mit ähnlichen Verbindungen

N-(Hexanoyloxy)succinimide can be compared with other similar compounds, such as:

2,5-Dioxopyrrolidin-1-YL propanoate: This compound has a shorter carbon chain and different reactivity.

2,5-Dioxopyrrolidin-1-YL butanoate: Similar structure but with a four-carbon chain, affecting its chemical properties and applications.

2,5-Dioxopyrrolidin-1-YL pentanoate: Another similar compound with a five-carbon chain, offering different reactivity and uses.

The uniqueness of this compound lies in its specific structure, which provides a balance between reactivity and stability, making it suitable for a wide range of applications.

Biologische Aktivität

N-(Hexanoyloxy)succinimide, a derivative of succinimide, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological potential, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C₁₀H₁₅NO₄

- Molecular Weight : 213.23 g/mol

- CAS Number : 22102-92-7

- IUPAC Name : (2,5-dioxopyrrolidin-1-yl) hexanoate

This compound exhibits various biological activities, primarily through its interaction with enzymes and free radicals. The compound has shown promise in the following areas:

- Antioxidant Activity : Succinimide derivatives, including this compound, demonstrate significant scavenging effects against free radicals such as DPPH and ABTS. The antioxidant activity is crucial for protecting cells from oxidative stress-related damage.

- Cholinesterase Inhibition : This compound has been evaluated for its potential in treating neurodegenerative diseases like Alzheimer's. It acts as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key enzymes involved in neurotransmission.

- Antimicrobial Properties : this compound has shown effectiveness against various bacterial strains, indicating its potential use as an antimicrobial agent.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural modifications. The presence of the hexanoyloxy group enhances lipid solubility, which may improve its bioavailability and interaction with biological membranes. Research indicates that variations in the alkyl chain length and functional groups can significantly affect the compound's potency against specific biological targets .

Biological Activity Data

The following table summarizes key biological activities associated with this compound and related compounds:

| Activity Type | Methodology | Findings |

|---|---|---|

| Antioxidant | DPPH Scavenging Assay | IC₅₀ = 2.52 µM |

| ABTS Scavenging Assay | IC₅₀ = 3.29 µM | |

| Cholinesterase Inhibition | AChE and BChE Inhibition Assay | AChE inhibition > 90%, BChE inhibition > 97% |

| Antimicrobial | Agar Diffusion Method | Effective against acne-related bacteria |

Case Studies

- Neuroprotective Effects : A study demonstrated that derivatives of succinimide, including this compound, exhibited neuroprotective properties by reducing oxidative stress in neuronal cell lines. This suggests a potential therapeutic application in neurodegenerative disorders .

- Antibacterial Efficacy : Research indicated that this compound showed significant antibacterial activity against strains of Staphylococcus aureus, highlighting its potential role in treating skin infections .

- Therapeutic Applications : Several studies have explored the use of succinimide derivatives in drug formulations aimed at enhancing metabolic stability and pharmacokinetic properties, further supporting their role in therapeutic strategies for various diseases .

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO4/c1-2-3-4-5-10(14)15-11-8(12)6-7-9(11)13/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNYAWMSQSBERBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60176614 | |

| Record name | N-Hydroxysuccinimide caproic acid ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22102-92-7 | |

| Record name | N-Hydroxysuccinimide caproic acid ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022102927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Hydroxysuccinimide caproic acid ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.